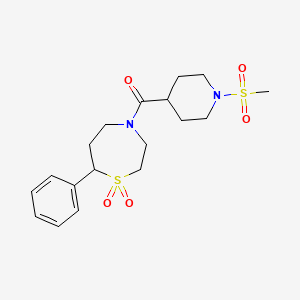

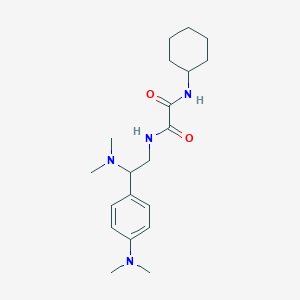

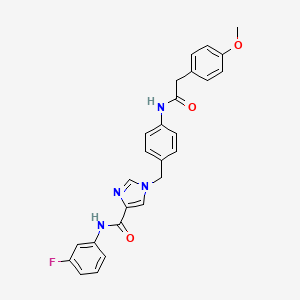

![molecular formula C16H18N4OS B2718243 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448034-32-9](/img/structure/B2718243.png)

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine scaffold can be achieved from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .科学的研究の応用

Heterocyclic Compound Synthesis

The compound's derivatives have been extensively explored for synthesizing densely functionalized pyrroles and thiophenes, highlighting its utility in organic synthesis. For instance, the orthogonal synthesis techniques allow for the efficient creation of polyfunctionalized pyrroles and thiophenes, which are otherwise challenging to obtain. These methods leverage the ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridine carbenes, showcasing the compound's versatility in synthesizing heterocyclic frameworks (Cheng, Peng, & Li, 2010).

Antimicrobial Agents

Research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety, for example, have been synthesized and exhibited significant antibacterial activities. This highlights the compound's role in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Imidazo[1,5-a]pyridines

The compound is instrumental in the one-pot synthesis of imidazo[1,5-a]pyridines, a process that introduces various substituents at key positions, utilizing propane phosphoric acid anhydride. This method underscores the compound's importance in streamlining the production of imidazo[1,5-a]pyridines, which are core fragments in many drug molecules (Crawforth & Paoletti, 2009).

Advanced Material Synthesis

The versatility of "1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea" extends to the synthesis of advanced materials. For example, its derivatives are utilized in creating luminescent materials with large Stokes' shifts, indicating potential applications in optical materials and sensors (Volpi et al., 2017).

Novel Synthetic Methods

Innovative synthetic methods involving the compound have been developed to prepare imidazo[1,2-a]pyridine derivatives. These methods showcase the compound's contribution to expanding synthetic chemistry's toolkit, facilitating the construction of complex heterocyclic structures in a more efficient manner (Tu et al., 2007; Cao et al., 2014).

特性

IUPAC Name |

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-2-19(16(21)18-11-14-6-5-9-22-14)12-13-10-17-15-7-3-4-8-20(13)15/h3-10H,2,11-12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWHFNKXXRFMOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)